5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[(4-chlorophenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-11-3-1-10(2-4-11)9-19-16(24)14-15(22-23-21-14)20-13-7-5-12(18)6-8-13/h1-8,14-15,20-23H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYSIBWIZFOJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific receptors involved . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy .
Environmental factors can also play a role in the action of these compounds. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets .
Biological Activity
The compound 5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and structural activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.67 g/mol. The compound features a triazole ring, which is known for its role in various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells. For instance, studies involving similar triazole derivatives have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these compounds often range from 2 µg/mL to 10 µg/mL, suggesting potent activity against these cancer types .
Table 1: Summary of Anticancer Activity
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 4i | 2.32 | MCF-7 |
| Compound 4f | 5.36 | MCF-7 |
| Compound 4c | 3.21 | HepG2 |
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial activities. Studies have shown that certain triazole compounds exhibit significant inhibition against various bacterial strains and fungi. The presence of halogen substituents (such as chlorine) in the phenyl rings has been correlated with enhanced antimicrobial efficacy .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as carbonic anhydrase and various kinases that are crucial for tumor growth and survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including the compound . The study found that modifications in the structure significantly influenced biological activity:
- Modification Effects : The introduction of different substituents on the phenyl rings was shown to enhance cytotoxicity.
- In Vivo Studies : Animal models demonstrated that certain derivatives effectively reduced tumor size compared to controls.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies on similar triazole derivatives indicate that they can be effective against a range of pathogens, including bacteria and fungi. The compound has been synthesized and tested for its antimicrobial efficacy, showing promising results against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
PXR Modulation
The compound has been investigated for its role as a modulator of the Pregnane X Receptor (PXR), which is crucial in drug metabolism. A related study identified triazole-4-carboxamide derivatives as potent PXR antagonists with low nanomolar IC50 values, suggesting potential therapeutic applications in managing drug interactions and adverse effects associated with PXR activation .
Agricultural Applications
Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The compound's structural characteristics allow it to inhibit the growth of various fungal pathogens affecting crops. Research indicates that modifications to the triazole structure can enhance fungicidal activity, making it a candidate for developing new agricultural fungicides .
Herbicides
In addition to fungicidal properties, triazoles have shown potential as herbicides. The compound can be formulated to target specific weed species while minimizing harm to crops, thus improving agricultural yield and sustainability.
Materials Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The compound's ability to form strong intermolecular interactions can lead to improved performance characteristics in polymers used for various applications, including coatings and composites .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations :
- Triazole vs. Pyrazole Cores : The pyrazole analog (Table 1, last row) exhibits potent CB1 receptor antagonism (IC50 = 0.139 nM), whereas triazole derivatives prioritize anticancer activity (e.g., c-Met inhibition in NCI-H522 cells). The triazole's stability and hydrogen-bonding capacity may favor prolonged target engagement.
- Substituent Effects :
- Chlorophenyl Groups : The target compound’s dual 4-chlorophenyl groups likely enhance hydrophobic interactions in biological targets, similar to CAI’s 4'-chlorobenzoyl moiety.
- Amino vs. Methyl/CF3 Groups: The 5-amino substituent in CAI and other analogs (e.g., ZIPSEY) may contribute to hydrogen bonding with enzymatic targets, while 5-CF3 or 5-CH3 groups (LOHWIP, LELHOB) improve steric bulk and electron-withdrawing effects.
Biological Activity: Anticancer Potential: Compounds like LOHWIP (5-CF3, N-morpholino) and the c-Met inhibitor (GP = 68.09%) highlight the role of electron-deficient substituents in enhancing cytotoxicity. The target compound’s lack of polar groups (e.g., morpholino) may limit solubility but improve membrane permeability. Metabolic Stability: CAI’s benzophenone metabolite (M1) lacks pharmacological activity, underscoring the importance of intact triazole-carboxamide structures. The target compound’s dual chlorophenyl groups may slow oxidative metabolism.
The target compound’s chlorophenyl groups balance moderate lipophilicity with aromatic π-π stacking. Molecular Weight: Most analogs fall within 350–470 g/mol, adhering to Lipinski’s rules for drug-likeness. The target compound’s molecular weight is likely comparable.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Answer :
- Strict QC protocols : Require ≥95% purity (HPLC) and identical storage conditions (−20°C under argon) for all batches .
- Blinded replicates : Perform assays in triplicate across independent labs to control for technician bias .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method (Source) |
|---|---|---|
| Molecular Weight | 375.25 g/mol | ESI-MS |
| LogP | 3.8 ± 0.2 | HPLC (Shimadzu C18 column) |
| Aqueous Solubility (pH 7) | 12 µM | Nephelometry |
Table 2 : Common Impurities and Mitigation Strategies
| Impurity | Source | Removal Method |
|---|---|---|
| Dechlorinated byproduct | Incomplete aryl coupling | Column chromatography (SiO₂) |
| Oxidized triazole | Air exposure during synthesis | Inert atmosphere (N₂/Ar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
